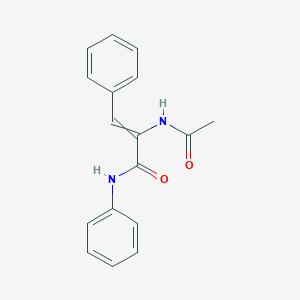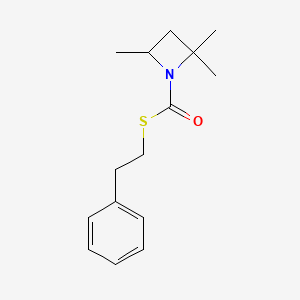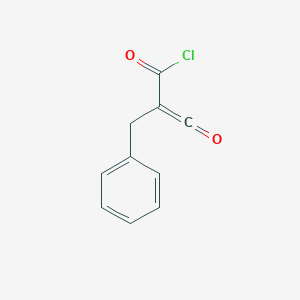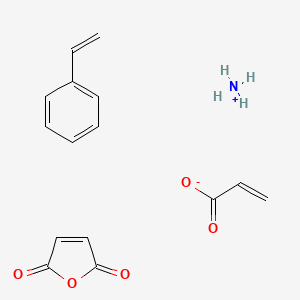
Azanium;furan-2,5-dione;prop-2-enoate;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid with ethenylbenzene and 2,5-furandione, followed by neutralization with ammonium. This compound is known for its unique properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt involves the polymerization of 2-propenoic acid (acrylic acid) with ethenylbenzene (styrene) and 2,5-furandione (maleic anhydride). The polymerization process typically occurs through free radical polymerization, initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent, such as toluene or xylene, at elevated temperatures (around 60-80°C) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization processes. The monomers are fed into a reactor along with the initiator and solvent. The reaction conditions are carefully controlled to ensure consistent polymer quality. After polymerization, the resulting polymer is neutralized with ammonium hydroxide to form the ammonium salt.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer backbone are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in aqueous or alcoholic solutions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Mécanisme D'action
The mechanism by which 2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt exerts its effects is primarily through its polymeric structure. The polymer chains can interact with various substrates through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions enable the polymer to adhere to surfaces, encapsulate molecules, and form stable films and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(acrylic acid-co-styrene): A copolymer of acrylic acid and styrene, similar in structure but without the maleic anhydride component.
Poly(maleic anhydride-co-styrene): A copolymer of maleic anhydride and styrene, lacking the acrylic acid component.
Poly(acrylic acid-co-maleic anhydride): A copolymer of acrylic acid and maleic anhydride, without the styrene component.
Uniqueness
2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt is unique due to the combination of all three monomers in its structure. This combination imparts a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. The presence of ammonium salt also enhances its solubility in water, which is advantageous for certain industrial and biomedical applications.
Propriétés
Numéro CAS |
57816-63-4 |
|---|---|
Formule moléculaire |
C15H17NO5 |
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
azanium;furan-2,5-dione;prop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C4H2O3.C3H4O2.H3N/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;1-2-3(4)5;/h2-7H,1H2;1-2H;2H,1H2,(H,4,5);1H3 |
Clé InChI |
NLKJHUORJQXBAT-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1.C=CC(=O)[O-].C1=CC(=O)OC1=O.[NH4+] |
Numéros CAS associés |
57816-63-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B14623594.png)
![6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B14623602.png)


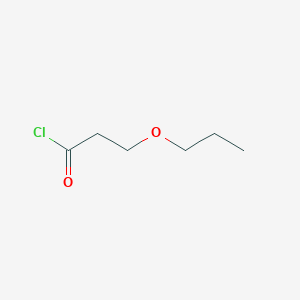
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)

![8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14623627.png)

![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)
